(4-Cyanoanilino)azanium;chloride

Description

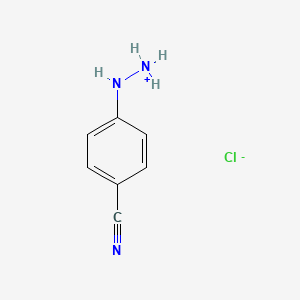

(4-Cyanoanilino)azanium;chloride is a quaternary ammonium salt characterized by a cationic azanium center bonded to a 4-cyanoanilino group and a chloride counterion. Its structure combines the aromaticity of the aniline moiety with the electron-withdrawing cyano (-CN) substituent, which influences its electronic properties, solubility, and reactivity. The cyano group may enhance polarity, enabling interactions with biological targets or facilitating further chemical modifications.

Properties

IUPAC Name |

(4-cyanoanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDLLFIRCVPPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-98-1 | |

| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Key Structural Insights :

- Electron-Withdrawing Groups: The -CN group in this compound contrasts with the -SO₂NH₂ in 4-sulfamoylanilinium chloride and the -N₃ in 4-azidoaniline hydrochloride . These groups modulate reactivity: -CN stabilizes negative charges, -SO₂NH₂ participates in hydrogen bonding, and -N₃ enables click chemistry.

- Hydrophobic vs. Aromatic Moieties : Unlike benzethonium and benzoxonium chlorides (with long alkyl chains for surfactant activity) , the target compound’s aromatic ring may favor π-π interactions in drug-receptor binding.

Solubility and Stability

- The cyano group increases polarity compared to non-polar alkyl chains in benzethonium chloride, likely enhancing water solubility but reducing lipid membrane permeability .

- Stability: Quaternary ammonium salts with aromatic substituents (e.g., 4-sulfamoylanilinium chloride) exhibit thermal stability suitable for catalytic applications .

Preparation Methods

Acid-Base Protonation of 4-Cyanoaniline

The most widely documented synthesis involves treating 4-cyanoaniline (C₇H₆N₂) with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The reaction proceeds via protonation of the aniline’s amine group, forming the ammonium cation (C₇H₇N₂⁺) and chloride counterion:

Key parameters include:

-

Solvent selection : Ethanol is preferred for its ability to dissolve both reactants and facilitate crystallization.

-

Stoichiometry : A 1:1 molar ratio ensures complete conversion, though excess HCl (1.2–1.5 equivalents) is often used to drive the reaction.

-

Temperature : Room temperature (20–25°C) is sufficient, though mild heating (40–50°C) accelerates dissolution.

Crystallization and Purification

Post-reaction, the product is isolated via slow evaporation or cooling-induced crystallization. Recrystallization from ethanol yields needle-like crystals with >95% purity. Impurities such as unreacted 4-cyanoaniline are minimized through careful pH adjustment (pH ~4–5) and solvent washing.

Structural and Spectroscopic Characterization

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous halide salts (e.g., 4-cyanoanilinium iodide) reveal a tetragonal crystal system (space group P4/nmm) with a disordered ammonium group occupying a fourfold axis. The chloride analog likely adopts a similar lattice, featuring:

Spectroscopic Confirmation

-

IR spectroscopy : Peaks at ~3200 cm⁻¹ (N–H stretch), ~2230 cm⁻¹ (C≡N stretch), and ~1600 cm⁻¹ (aromatic C=C) confirm the functional groups.

-

¹H NMR (DMSO-d₆) : Aromatic protons resonate as doublets (δ 6.96–7.09 ppm, J = 6 Hz), while the NH₃⁺ proton appears as a broad singlet (~δ 6.03 ppm).

Comparative Analysis of Synthetic Routes

Direct Protonation vs. Halogen Exchange

While direct protonation is the standard method, halogen exchange (e.g., substituting iodide with chloride) is theoretically feasible but impractical due to:

Catalytic Pathways

Cyanuric chloride (TCT), a triazine-based chlorinating agent, is widely used in amide and nitrile synthesis. However, its application to (4-cyanoanilino)azanium chloride is limited because:

-

Over-chlorination risk : TCT may chlorinate the aromatic ring or nitrile group, leading to undesired products.

-

Complexity : Multi-step protocols (e.g., coupling with piperazine) are unnecessary for this simple salt.

Industrial and Laboratory Scalability

Batch Process Optimization

For large-scale production (>1 kg), the following adjustments are recommended:

-

Solvent volume : Reduce ethanol usage by 30% to lower costs, leveraging the compound’s high solubility.

-

Continuous crystallization : Implement plug-flow reactors to enhance crystal uniformity and yield.

Applications and Derivatives

Intermediate in Agrochemical Synthesis

The nitrile and ammonium groups enable divergent reactivity, making the compound valuable for:

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm cyano group integration.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the ionic structure (azanium cation + chloride anion) and hydrogen-bonding networks. SHELXL software refines structural parameters (R-factor < 0.05) .

- FT-IR : Peaks at ~2200 cm validate the nitrile group, while N–H stretches (~3200 cm ) confirm protonation .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer :

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922) to ensure reproducibility.

- Structural Analogues : Compare with guanidine derivatives (e.g., benzylguanidine) to isolate the impact of the cyano group on bioactivity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .

Advanced: What experimental design considerations are critical for studying the compound’s mechanism of action in anticancer research?

Q. Methodological Answer :

- In Vitro Models : Use cancer cell lines (e.g., MCF-7 for breast cancer) with controls for cytotoxicity (e.g., HEK293 normal cells).

- Pathway Analysis : Employ RNA sequencing to identify dysregulated pathways (e.g., apoptosis markers like caspase-3).

- Competitive Binding Assays : Fluorescent probes (e.g., FITC-labeled inhibitors) quantify receptor binding affinity .

Advanced: How can computational methods complement experimental data in elucidating the compound’s reactivity?

Q. Methodological Answer :

- DFT Calculations : Predict electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites, such as the nitrile group’s electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters.

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to guide inhibitor design .

Basic: What are the key challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Q. Methodological Answer :

- Byproduct Formation : Monitor for over-chlorination by LC-MS; implement stepwise HCl addition.

- Yield Optimization : Pilot-scale reactors (e.g., continuous-flow systems) improve mixing and heat dissipation.

- Stability Testing : Assess hygroscopicity via TGA and storage stability under inert atmospheres .

Advanced: How do structural modifications of this compound influence its physicochemical properties?

Q. Methodological Answer :

- Nitrile to Amine Conversion : Reduces logP (hydrophobicity) but increases hydrogen-bonding potential.

- Counterion Effects : Replacing chloride with sulfate alters solubility (e.g., 25 mg/mL in water vs. 8 mg/mL for sulfate).

- Crystallinity : Co-crystallization with co-formers (e.g., succinic acid) improves thermal stability (DSC analysis) .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure.

- Waste Disposal : Neutralize acidic residues with NaHCO before aqueous disposal.

- Emergency Protocols : Immediate rinsing with water for eye contact; activated charcoal for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.